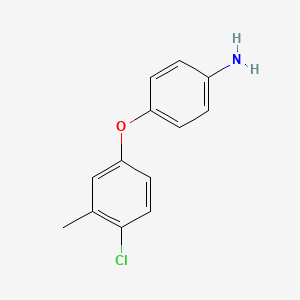![molecular formula C15H13F3N2O2 B1329148 N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide CAS No. 946698-12-0](/img/structure/B1329148.png)
N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide” is a chemical compound with the molecular formula C15H13F3N2O2 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide” is characterized by the presence of an N-trifluoromethyl moiety . This moiety is known to have excellent aqueous stability and can show increased metabolic stability and Caco-2 permeability .Physical And Chemical Properties Analysis
“N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide” has a molecular weight of 310.27 . N-trifluoromethyl azoles, which share a similar structure, are known to have a higher lipophilicity and can show increased metabolic stability and Caco-2 permeability .Applications De Recherche Scientifique
I have conducted a search for the scientific research applications of N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide , but unfortunately, the specific applications are not detailed in the available online resources. This compound is mentioned in the context of proteomics research and as a product available for purchase for scientific studies, but detailed applications are not provided .
Orientations Futures
N-trifluoromethyl azoles, which share a similar structure with “N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide”, are suggested to be valuable substructures to be considered in medicinal chemistry . It is expected that many novel applications of these compounds will be discovered in the future .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as fluoxetine, are known to target the serotonin reuptake transporter protein . This protein plays a crucial role in regulating the concentration of serotonin, a neurotransmitter involved in mood regulation, in the synaptic cleft .
Mode of Action
While the exact mode of action for N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide is not specified, we can infer from related compounds. For instance, fluoxetine, which shares a similar trifluoromethylphenyl structure, works by blocking the reuptake of serotonin. This action increases the concentration of serotonin in the synaptic cleft, enhancing its effects .
Biochemical Pathways
By blocking the reuptake of serotonin, it could potentially amplify the signal transduction of the serotonin pathway, leading to downstream effects such as mood elevation .
Result of Action
Based on the potential target and mode of action, it can be hypothesized that the compound might lead to an increase in serotonin activity, which could potentially result in mood elevation or other effects related to serotonin signaling .
Propriétés
IUPAC Name |
N-[3-[4-amino-3-(trifluoromethyl)phenoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c1-9(21)20-10-3-2-4-11(7-10)22-12-5-6-14(19)13(8-12)15(16,17)18/h2-8H,19H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYJDHOPDWXOJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC2=CC(=C(C=C2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 2-[4-(4-amino-2-chlorophenoxy)phenyl]-acetate](/img/structure/B1329091.png)







